kanamycin X(3+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

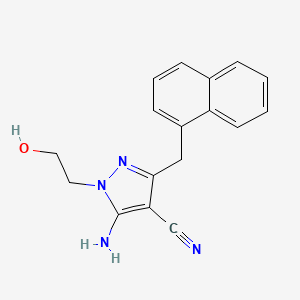

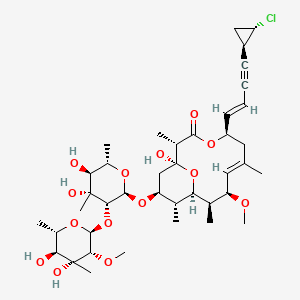

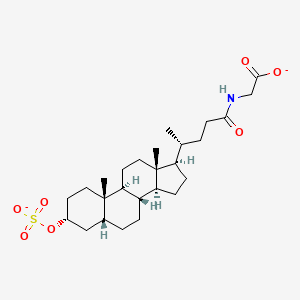

Kanamycin X(3+) is an organic cation obtained by protonation of the primary amino groups of kanamycin X. It is an ammonium ion derivative and an organic cation. It is a conjugate base of a kanamycin X.

科学的研究の応用

1. Sensor Development for Kanamycin Detection

Kanamycin is extensively used as an antibiotic, and its residue in animal-derived food poses health risks. Advanced sensor technologies have been developed for its detection:

- A label-free kanamycin sensor was developed using copper oxide co-doped nickel oxide hollow-spheres, exhibiting high sensitivity and a detection limit of 0.5 ± 0.02 nM, proving useful for selective and sensitive detection of kanamycin in food samples (Rahman, 2018).

- Another study focused on the determination of kanamycin in various sample matrices using high-performance liquid chromatography (HPLC), comparing different detectors and pre-treatment methods to ensure public health by detecting kanamycin residue in food (Zhang et al., 2019).

2. Colorimetric and Fluorescent Aptasensors for Kanamycin

Innovative aptasensor technologies have been developed to detect kanamycin with high selectivity and sensitivity:

- A novel colorimetric detection method for kanamycin was developed using unmodified silver nanoparticles and aptamer-selective sensing mechanism, applicable in milk samples (Xu et al., 2015).

- A fluorescent aptasensor was designed for kanamycin detection based on exonuclease III activity, gold nanoparticles, and FAM-Labeled complementary strand of aptamer, showing high selectivity toward aminoglycoside antibiotics and successful application in milk and serum (Ramezani et al., 2016).

3. Nanostructures and Advanced Materials in Kanamycin Detection

The use of advanced materials and nanostructures has enhanced the detection of kanamycin:

- A study demonstrated the biocompatibility and antimicrobial activity of kanamycin functionalized magnetite nanoparticles thin films, showing potential for implants application (Grumezescu et al., 2015).

- Another research developed a paper chip-based colorimetric sensing assay for ultra-sensitive detection of residual kanamycin, offering superior field applicability for monitoring food and environmental safety (Ha et al., 2017).

特性

分子式 |

C18H38N3O12+3 |

|---|---|

分子量 |

488.5 g/mol |

IUPAC名 |

[(1R,2S,3R,4R,5S)-5-azaniumyl-2-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]azanium |

InChI |

InChI=1S/C18H35N3O12/c19-4-1-5(20)16(33-18-13(28)12(27)10(25)7(3-23)31-18)14(29)15(4)32-17-11(26)8(21)9(24)6(2-22)30-17/h4-18,22-29H,1-3,19-21H2/p+3/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1 |

InChIキー |

OHNBRQGGOHMIAP-NOAMYHISSA-Q |

異性体SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)[NH3+])O)[NH3+] |

正規SMILES |

C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)[NH3+])O)[NH3+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B1261242.png)

![N-(2-{[(20-Ethyl-7,8,9-trihydroxy-1,14,16-trimethoxyaconitan-4-yl)oxy]carbonyl}phenyl)ethanimidic acid](/img/structure/B1261245.png)

![3-(4-methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1261261.png)